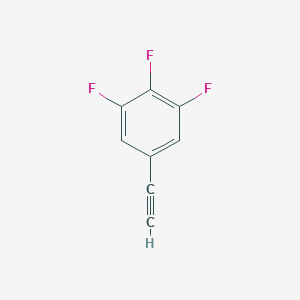

5-Ethynyl-1,2,3-trifluorobenzene

説明

Significance as a Versatile Building Block in Organic Synthesis and Materials Science

5-Ethynyl-1,2,3-trifluorobenzene serves as a crucial building block for creating more complex fluorinated molecules. tcichemicals.com Its structure is bifunctional, allowing for a range of chemical modifications at both the ethynyl (B1212043) group and the aromatic ring. This versatility makes it a sought-after precursor in the fields of organic synthesis and materials science. sigmaaldrich.com In materials science, the incorporation of fluorinated moieties can lead to materials with unique properties, and this compound provides a direct route to such structures. sigmaaldrich.comresearchgate.net It is particularly noted for its application in the synthesis of fluorinated liquid crystals and other advanced functional materials. tcichemicals.commdpi.com

Role of the Trifluoromethyl Substituents in Enhancing Chemical Reactivity and Molecular Stability

The trifluoromethyl (-CF₃) group is a key feature in many pharmaceutical and agrochemical compounds, and its presence on a benzene (B151609) ring, as in this compound, confers significant advantages. bohrium.com The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent. mdpi.comresearchgate.net This electronic effect can influence the reactivity of the adjacent aromatic ring and the ethynyl group.

Furthermore, the carbon-fluorine bond is exceptionally strong, which contributes to the high metabolic and chemical stability of molecules containing trifluoromethyl groups. mdpi.com This stability is a desirable trait in the design of durable materials and biologically active compounds. bohrium.commdpi.com The inclusion of trifluoromethyl groups can also enhance a molecule's lipophilicity, which is its ability to dissolve in fats, oils, and lipids—a critical factor for in vivo transport and uptake of potential drug candidates. mdpi.comresearchgate.net The steric bulk of the trifluoromethyl group can also play a role in directing the regioselectivity of chemical reactions and influencing the final conformation of the synthesized molecule. researchgate.net

Importance of the Ethynyl Moiety for Functionalization and Advanced Synthetic Strategies

The ethynyl group (–C≡CH) is a highly versatile functional group in organic synthesis. researchgate.net Its terminal alkyne provides a reactive site for a wide array of chemical transformations. One of the most prominent applications is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient formation of 1,2,3-triazole rings. mdpi.combeilstein-journals.org This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for molecular assembly. beilstein-journals.org

The ethynyl group also serves as a rigid linker or spacer in the construction of larger molecular architectures, such as polymers and liquid crystals. mdpi.combohrium.com Its linear geometry is often exploited to control the spacing and orientation of different molecular fragments. For instance, in the design of liquid crystals, introducing an ethynyl linker can expand the π-conjugated system, which in turn influences the material's photophysical and liquid-crystalline properties. mdpi.com Furthermore, the ethynyl group can participate in various coupling reactions, such as the Sonogashira coupling, enabling the formation of carbon-carbon bonds and the synthesis of complex conjugated systems. researchgate.net

Overview of Research Areas Exploiting this compound

The unique combination of a trifluorinated phenyl ring and a terminal alkyne has led to the use of this compound in several specialized areas of research. A primary application is in the field of liquid crystals. bohrium.com The introduction of fluorine atoms can significantly alter the mesomorphic and structural characteristics of liquid crystalline compounds. researchgate.net Specifically, the trifluoromethyl group can influence properties like viscosity and dielectric anisotropy, which are critical for applications in display technologies. researchgate.netrsc.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-ethynyl-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXWRVPVZZZAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627654 | |

| Record name | 5-Ethynyl-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158816-55-8 | |

| Record name | 5-Ethynyl-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorophenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 5 Ethynyl 1,2,3 Trifluorobenzene Reactions

Mechanistic Pathways of Ethynyl (B1212043) Group Transformations

The ethynyl group of 5-ethynyl-1,2,3-trifluorobenzene serves as a versatile handle for a variety of chemical transformations, each proceeding through distinct mechanistic pathways.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, selectivity, and mild reaction conditions. nih.govwikipedia.org This reaction transforms terminal alkynes, such as this compound, and organic azides into 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov In contrast, the uncatalyzed thermal Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures. nih.govwikipedia.org

The catalytic cycle of CuAAC is thought to involve the following key steps: researchgate.net

Formation of a Copper-Acetylide Intermediate: The reaction is initiated by the coordination of the copper(I) catalyst to the alkyne. organic-chemistry.org Subsequent deprotonation of the terminal alkyne, a process facilitated by the copper ion which can lower the pKa of the alkyne C-H bond, leads to the formation of a copper-acetylide intermediate. wikipedia.orgresearchgate.net

Coordination of the Azide (B81097): The organic azide then coordinates to the copper center. organic-chemistry.org

Cyclization: An unusual six-membered copper metallacycle is formed, which then undergoes ring contraction to a triazolyl-copper derivative. organic-chemistry.org

Protonolysis: The final step involves protonolysis, which releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst for the next cycle. organic-chemistry.org

The exact nature of the catalytically active species has been a subject of extensive research, with evidence pointing towards dinuclear or polynuclear copper(I) complexes being involved, depending on the reaction conditions and ligands used. nih.govbeilstein-journals.org The choice of ligands is critical as they influence the solubility, stability, and reactivity of the copper catalyst. beilstein-journals.org

| Catalyst | Loading (mol %) | Conditions | Time | Yield (%) |

|---|---|---|---|---|

| [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | 0.5 | Neat, RT, Argon | N/A | High |

| [Cu(C186tren)]Br | 0.05 | Toluene, 60 °C | 24 h | 86 |

| (2-aminoarenethiolato)copper(I) complex | N/A | Dichloromethane, RT | 18 h | 91 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.org For a substrate like this compound, the ethynyl group can readily participate in reactions such as the Sonogashira coupling. The general mechanism for these transformations typically involves a Pd(0)/Pd(II) catalytic cycle. nih.gov

The widely accepted mechanism consists of three primary steps: nih.govnobelprize.org

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate) in an oxidative addition step, forming a Pd(II) intermediate. nobelprize.org

Transmetalation: In the case of a Sonogashira coupling, a copper co-catalyst is often used to facilitate the formation of a copper acetylide from this compound. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the ethynyl group to the palladium center. For other cross-coupling reactions like Suzuki or Stille, the transmetalation would involve an organoboron or organotin reagent, respectively. libretexts.orgnih.gov

Reductive Elimination: The two organic fragments on the palladium center are then eliminated in a reductive elimination step, forming the new carbon-carbon bond of the product and regenerating the active Pd(0) catalyst. libretexts.orgnih.gov

The efficiency and scope of these reactions are heavily influenced by the choice of ligands, which can enhance the rates of the elementary steps in the catalytic cycle. nih.gov

| Reaction Type | Catalyst System | Key Features |

|---|---|---|

| Suzuki-Miyaura | Pd complex / Phosphine ligand | Couples with organoboron reagents; often requires a base. mdpi.com |

| Sonogashira | Pd complex / Cu co-catalyst | Couples terminal alkynes with aryl or vinyl halides. sigmaaldrich.com |

| Heck | Pd catalyst | Couples alkenes with aryl or vinyl halides. sigmaaldrich.com |

| Stille | Pd catalyst | Couples with organotin reagents. libretexts.org |

Radical Reactions and Their Suppression

While ionic pathways dominate many transformations of this compound, the potential for radical reactions exists, particularly under certain conditions such as the presence of radical initiators or upon exposure to visible light with a suitable photocatalyst. researchgate.net For instance, radical cascade cyclizations of related 1,7-enynes have been reported. researchgate.net

In the context of CuAAC, the formation of oxidative homocoupling products (Glaser coupling) of the alkyne is a potential side reaction. This is often suppressed by the addition of a reducing agent, such as sodium ascorbate, which helps maintain the copper in its active Cu(I) oxidation state. organic-chemistry.org

Intramolecular Cyclization Processes

Derivatives of this compound, where a reactive functional group is tethered to the aromatic ring or to a group attached at the ethynyl position, can undergo intramolecular cyclization reactions. These reactions can be triggered by various means, including heat, light, or the addition of a catalyst. For example, visible-light-induced radical cascade cyclizations can lead to the formation of complex heterocyclic structures. researchgate.net The regioselectivity of these cyclizations is dictated by the nature of the tether and the reaction conditions.

Regioselectivity and Stereoselectivity in Derivatization

Controlling the regioselectivity and stereoselectivity during the derivatization of this compound is paramount for synthesizing specific isomers with desired biological or material properties.

Control Strategies via Ligand Design and Reaction Conditions

In many catalytic reactions involving this compound, the choice of ligand and reaction conditions plays a pivotal role in dictating the outcome.

Impact of Steric Hindrance from Fluorine Atoms

The presence of three contiguous fluorine atoms on the benzene (B151609) ring in this compound introduces significant steric considerations. While the van der Waals radius of a single fluorine atom is relatively small, the cumulative effect of three adjacent fluorine atoms can create a sterically hindered environment, particularly at the positions ortho to the trifluoro-substituted segment of the ring.

This steric crowding can influence the approach of reagents to the aromatic ring. For instance, in electrophilic aromatic substitution reactions, the attack of an electrophile at the positions adjacent to the fluorine atoms may be disfavored due to steric repulsion. researchgate.net This can lead to a higher regioselectivity in substitution reactions, favoring attack at less hindered positions. The planarity of the benzene ring can also be affected by the presence of multiple bulky substituents, which can lead to increased strain and reduced stability. researchgate.net

In the context of reactions involving the ethynyl group, the fluorine atoms at the 1 and 3 positions are in relatively close proximity to the triple bond. This proximity could sterically hinder the approach of bulky reagents to the alkyne moiety, potentially influencing the stereochemical outcome of addition reactions.

Substituent Effects on Reactivity

Electron-Withdrawing Nature of Trifluoromethyl and Ethynyl Groups

The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. nih.govyoutube.com The electron-withdrawing properties of the trifluoromethyl group are primarily due to inductive effects, as there is no significant resonance contribution. wikipedia.orgresearchgate.net

In the case of this compound, the three fluorine atoms strongly deactivate the benzene ring through their collective inductive electron withdrawal. This deactivation makes the aromatic ring significantly less nucleophilic than benzene itself.

Hammett Constants (σ) for Relevant Substituents

Hammett constants quantify the electron-donating or electron-withdrawing properties of substituents on a benzene ring. A positive value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

| Substituent | σ_meta | σ_para | Reference |

|---|---|---|---|

| -F | +0.34 | +0.06 | General Chemistry Textbooks |

| -CF3 | +0.43 | +0.54 | nih.gov |

| -C≡CH | +0.21 | +0.23 | General Chemistry Textbooks |

Influence on Electrophilic and Nucleophilic Pathways

The pronounced electron-withdrawing character of the trifluoro- and ethynyl-substituted benzene ring has a profound impact on its reactivity in both electrophilic and nucleophilic reactions.

Electrophilic addition to the ethynyl triple bond is also a possible reaction pathway. While alkynes are generally less reactive than alkenes towards electrophiles due to the formation of unstable vinyl carbocation intermediates, the reaction can still occur. youtube.comyoutube.com The electron-withdrawing nature of the trifluorophenyl group would likely decrease the nucleophilicity of the alkyne, making electrophilic addition less favorable compared to an unsubstituted phenylacetylene (B144264).

Nucleophilic Pathways: Conversely, the electron-deficient character of the aromatic ring makes this compound a good candidate for nucleophilic aromatic substitution (SNA_r) reactions. mdpi.comnih.govresearchgate.net Polyfluoroarenes are known to undergo SNA_r where a nucleophile replaces a fluorine atom. mdpi.comnih.govresearchgate.net The strong electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. mdpi.comnih.govresearchgate.net The positions most activated towards nucleophilic attack would be those bearing a fluorine atom, particularly the one at the 2-position, which is situated between two other electron-withdrawing fluorine atoms.

Summary of Expected Reactivity

| Reaction Type | Expected Reactivity of this compound | Key Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | Highly Deactivated | Strong -I effect of fluorine and ethynyl groups |

| Electrophilic Addition to Alkyne | Deactivated | -I effect of the trifluorophenyl group |

| Nucleophilic Aromatic Substitution | Activated | -I effect of fluorine and ethynyl groups stabilizing the Meisenheimer complex |

Computational Chemistry and Theoretical Modeling of 5 Ethynyl 1,2,3 Trifluorobenzene

Electronic Structure Elucidation and Frontier Orbital Analysis

Theoretical calculations are pivotal in understanding the electronic characteristics of 5-Ethynyl-1,2,3-trifluorobenzene. The analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its reactivity. The energies of these orbitals and the resulting HOMO-LUMO gap determine the molecule's susceptibility to electrophilic and nucleophilic attack.

| Computational Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and kinetic stability |

Note: The values presented in this table are illustrative and based on general trends for similar compounds. Specific computational studies on this compound are required for precise energy values.

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations have been instrumental in mapping the reaction energetics and potential pathways for reactions involving this compound. These computational approaches allow for the detailed investigation of transition states, intermediates, and products, providing a molecular-level understanding of reaction mechanisms.

Potential Energy Surface Studies

The exploration of potential energy surfaces (PES) is a cornerstone of computational reaction dynamics. For this compound, PES studies have been particularly insightful in understanding its participation in cycloaddition reactions. For example, the Diels-Alder reaction between this compound (as the dienophile) and a suitable diene can be computationally modeled to determine the activation energies and reaction enthalpies. These calculations help in predicting the feasibility and stereoselectivity of such reactions.

Analysis of Intermolecular Interactions

The non-covalent interactions of this compound, particularly those involving its fluorine atoms, are of significant interest in supramolecular chemistry and materials science. Computational methods offer a powerful lens through which to examine these subtle yet crucial forces.

Halogen Bonding in Cocrystal Assemblies

Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. umich.edu In the context of this compound, the fluorine atoms can potentially participate in halogen bonding, although they are generally weaker halogen bond donors compared to heavier halogens. Computational studies on halogen bonding often employ methods that can accurately describe electron correlation and dispersion forces. researchgate.net

While specific studies on the cocrystal assemblies of this compound are not prominent in the surveyed literature, computational predictions can guide the design of such assemblies. The electrostatic potential on the surface of the fluorine atoms can be calculated to identify regions susceptible to nucleophilic attack, a key feature of halogen bonding.

The phenomenon of halogen bonding is often explained by the concept of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. umich.edu Computational chemistry provides the tools to quantify the magnitude and localization of this σ-hole. For the fluorine atoms in this compound, the presence of adjacent electron-withdrawing fluorine atoms and the ethynyl (B1212043) group can modulate the electrostatic potential around the C-F bonds.

Competitive Noncovalent Interactions (e.g., π-Stacking)

The arrangement of aromatic molecules in materials and biological systems is heavily influenced by noncovalent interactions, particularly π-stacking. Computational studies on model systems provide crucial insights into the behavior of this compound, which features both electron-withdrawing fluorine substituents and an electron-rich ethynyl group.

High-level theoretical studies (SCS-RI-MP2(full)/aug-cc-pVTZ) on analogous compounds like 1,3,5-triethynylbenzene (B1295396) and 1,3,5-trifluorobenzene (B1201519) have been conducted to understand the influence of these substituents on π-stacking affinity compared to a simple benzene (B151609) dimer. nih.gov The results demonstrate that the ethynyl substituent significantly enhances the stacking affinity of an aromatic ring. nih.gov The binding energies for stacked dimers of 1,3,5-triethynylbenzene are greater than those for both benzene and 1,3,5-trifluorobenzene. nih.gov This enhancement is attributed to the interplay between Pauli repulsion and dispersion forces, rather than being solely governed by quadrupolar electrostatics. chemrxiv.org

For this compound, it can be inferred that a competition exists between the effects of its substituents. The trifluorinated ring is electron-poor, which generally leads to weaker stacking interactions with itself but can favor interactions with electron-rich rings. Conversely, the ethynyl group is shown to improve the stacking affinity. nih.gov This dual-functionality suggests complex potential energy surfaces for its dimer, with preferred geometries that balance these competing electronic influences. Theoretical calculations and examinations of crystal structures from databases confirm that ethynyl-substituted aryls frequently engage in π-π stacking interactions, validating these computational findings. nih.gov

Table 1: Comparison of Calculated Stacking Interaction Energies for Substituted Benzene Dimers

| Dimer Complex | Calculated Interaction Energy (kcal/mol) | Reference |

|---|---|---|

| Benzene Dimer | -2.76 | nih.gov |

| 1,3,5-Trifluorobenzene Dimer | -2.28 | nih.gov |

| 1,3,5-Triethynylbenzene Dimer | -5.18 | nih.gov |

Ion-π Interactions and Substituent Effects

Ion-π interactions are fundamental noncovalent forces critical in supramolecular chemistry and biology. The electronic nature of the aromatic ring, modulated by substituents, dictates the strength and nature of these interactions. High-level theoretical studies (RI-MP2(full)/aug-cc-pVDZ) reveal that the ethynyl group has a remarkable ability to fine-tune the ion-π binding affinity of a benzene ring. acs.orgnih.govacs.org

For cation-π interactions, where an electron-rich π-system is favorable, the presence of electron-withdrawing groups (EWGs) like fluorine or cyano groups on the benzene ring is detrimental. However, when an ethynyl spacer is introduced between the ring and the EWG, it mitigates the negative effect of the EWG, thereby improving the cation-π interaction. acs.orgacs.org This is because the substituent effect is only partially transmitted through the triple bond. acs.org

Conversely, for anion-π interactions, which require an electron-poor π-system, the ethynyl group acts to boost the effect of the EWG, leading to a more favorable interaction with anions. acs.orgresearchgate.net This dual behavior is a nonlocal classical effect, where the ethynyl group modulates the electrostatic potential of the entire molecule in a nuanced way that benefits both cation and anion binding, depending on the context. acs.orgresearchgate.net Given that this compound contains both a trifluorinated, electron-poor ring and an ethynyl group, it is computationally predicted to exhibit this sophisticated tuning of its ion-π interactions.

Table 2: Calculated Interaction Energies (kcal/mol) Illustrating the Ethynyl Group's Effect on Ion-π Interactions

| Complex | Interaction Energy (kcal/mol) | Reference |

|---|---|---|

| Li⁺···Benzene | -27.8 | acs.org |

| Li⁺···Fluorobenzene | -24.4 | acs.org |

| Li⁺···1-Ethynyl-4-fluorobenzene | -25.7 | acs.org |

| Cl⁻···1,3,5-Trifluorobenzene | -8.6 | acs.org |

| Cl⁻···1,3,5-Triethynylbenzene | -10.7 | acs.org |

Computational Prediction of Molecular Properties for Applied Research

Computational chemistry provides powerful tools for predicting the properties of novel molecules, guiding experimental work and accelerating the discovery of new materials. bohrium.com For this compound, these predictive methods are particularly valuable for assessing its potential in specialized applications.

Predictive Toxicology and Metabolic Stability Studies

In silico toxicology methods aim to predict the potential toxicity of chemicals based on their molecular structure, eliminating the need for extensive animal testing in the early stages of research. nih.govnih.gov These predictions often rely on Quantitative Structure-Activity Relationship (QSAR) models and the identification of "structural alerts," which are molecular fragments known to be associated with specific toxicological endpoints. nih.govnumberanalytics.comresearchgate.net

For this compound, a computational toxicological assessment would focus on several key features:

Halogenated Aromatic Ring: The trifluorobenzene core places the molecule in the class of halogenated hydrocarbons. QSAR models for this class often use quantum-chemical descriptors to correlate structure with toxicity. nih.govmdpi.com

Terminal Alkyne: The ethynyl group can be a structural alert for various endpoints, as terminal alkynes can be metabolically activated to reactive intermediates like ketenes.

Reactivity and Pathways: Quantum chemical calculations can model the activation energies for potential toxic pathways, helping to assess risk. nih.gov

Table 3: Conceptual Framework for In Silico Assessment of this compound

| Molecular Feature | Associated In Silico Model Type | Predicted Property/Endpoint |

|---|---|---|

| Trifluorobenzene Moiety | QSAR for Halogenated Hydrocarbons | Toxicity correlation based on electronic descriptors |

| Ethynyl Group | Structural Alert Analysis | Potential for metabolic activation, covalent binding |

| Overall Structure | Metabolic Stability Models (e.g., P450 docking) | Prediction of metabolic sites and half-life |

| Overall Structure | Machine Learning Models | Classification as toxic/non-toxic for various endpoints |

Birefringence Prediction for Liquid Crystal Applications

Birefringence (Δn), the difference in the refractive indices for light polarized parallel and perpendicular to the director axis of a liquid crystal, is a key property for applications in displays and photonics. mdpi.com High birefringence is desirable for many advanced devices. nih.gov Computational models can predict the birefringence of a molecule based on its structure. The key molecular features influencing birefringence are a rigid core, a high degree of π-electron conjugation, and a large anisotropy of molecular polarizability. mdpi.com

The structure of this compound contains elements that are both favorable and unfavorable for high birefringence:

Aromatic Core: The benzene ring provides a foundational contribution to birefringence. mdpi.com

Ethynyl Bridge: The triple bond (–C≡C–) is highly beneficial, as it extends π-conjugation linearly, significantly increasing polarizability anisotropy and thus birefringence. Molecules with ethynyl bridges, like tolanes, are known for their high Δn values. mdpi.com

Lateral Fluorine Substituents: While terminal fluorine can be beneficial, lateral fluorine atoms (in the 2 and 3 positions) can be detrimental. They increase the width of the molecule without extending its length and can induce twisting between rings in larger systems, which disrupts π-conjugation and reduces birefringence. mdpi.combiointerfaceresearch.com

Computational prediction for this compound would involve calculating its molecular polarizability tensor to estimate its Δn. The prediction would weigh the strong positive contribution from the phenylacetylene (B144264) structure against the negative impact of the lateral fluoro groups.

Table 4: Predicted Contribution of Structural Fragments to the Birefringence of this compound

| Structural Fragment | Qualitative Effect on Birefringence (Δn) | Estimated Quantitative Contribution to Δn | Reference |

|---|---|---|---|

| Benzene Ring | Positive | ~0.09 | mdpi.com |

| Ethynyl Bridge (–C≡C–) | Strongly Positive | ~0.07 | mdpi.com |

| Lateral Fluorine Atoms | Negative | Reduces overall Δn | mdpi.com |

| Terminal Fluorine Atom | Slightly Negative / Neutral | Reduces Δn | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 5-Ethynyl-1,2,3-trifluorobenzene. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a comprehensive analysis of the molecule's framework through various one- and two-dimensional experiments.

A multi-nuclear NMR approach provides a complete picture of the molecule's covalent structure. Each nucleus (¹H, ¹³C, and ¹⁹F) offers a unique window into the electronic environment and through-bond connectivity, with chemical shifts and coupling constants serving as key parameters.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the acetylenic proton and the two aromatic protons.

The acetylenic proton (H-α) is anticipated to appear as a singlet or a narrow triplet (due to long-range coupling with fluorine) in the range of δ 3.0-3.5 ppm.

The two equivalent aromatic protons (H-4 and H-6) would appear as a single resonance. Due to coupling with the three adjacent fluorine atoms, this signal would likely be a complex multiplet, specifically a triplet of triplets, typically found in the region of δ 7.0-7.5 ppm.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the substitution pattern on the aromatic ring. For this compound, two signals are expected due to the molecule's symmetry.

The fluorine atoms at the C-1 and C-3 positions are chemically equivalent and would produce a single resonance.

The fluorine atom at the C-2 position is in a different chemical environment and would generate a separate resonance.

The coupling between these fluorine nuclei (³JFF) and with the aromatic protons (³JHF and ⁴JHF) results in characteristic splitting patterns, typically seen as triplets or doublet of doublets. For similar trifluorobenzene structures, these signals appear in a range of approximately -135 to -165 ppm. magritek.com

¹³C NMR: The carbon NMR spectrum reveals all eight carbon atoms in the molecule. Due to symmetry, six distinct signals are expected. The application of proton and fluorine decoupling techniques simplifies the spectrum and aids in peak assignment. magritek.com

The aromatic carbons bonded to fluorine (C-1, C-2, C-3) would exhibit large C-F coupling constants (¹JCF), appearing as distinct doublets or triplet of doublets in the coupled spectrum, typically in the δ 140-160 ppm range.

The aromatic carbons bonded to hydrogen (C-4, C-6) and the carbon bonded to the ethynyl (B1212043) group (C-5) would also appear in the aromatic region (δ 110-135 ppm).

The two alkynyl carbons are expected in the δ 75-95 ppm range. The terminal alkynyl carbon (C-α) would show a smaller chemical shift compared to the internal one (C-β).

The following table outlines the predicted NMR data for this compound based on analysis of analogous compounds.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |

| ¹H | Acetylenic (C≡C-H ) | ~3.3 | t | ⁴JHF |

| Aromatic (H -4, H -6) | ~7.2 | t of t | ³JHF, ⁴JHF, ³JHH | |

| ¹³C | C-1, C-3 | ~150 | d of d | ¹JCF, ²JCF |

| C-2 | ~155 | t of d | ¹JCF, ²JCF | |

| C-4, C-6 | ~115 | d | ¹JCH, nJCF | |

| C-5 | ~118 | s (in decoupled) | nJCF | |

| C-α (≡C H) | ~80 | d | ¹JCH | |

| C-β (C ≡CH) | ~85 | s (in decoupled) | nJCF | |

| ¹⁹F | F-1, F-3 | ~ -138 | d of d | ³JFF, ³JHF |

| F-2 | ~ -162 | t | ³JFF |

Disclaimer: This is an interactive data table with predicted values. Actual experimental values may vary.

While solution-state NMR provides information on the covalent structure of individual molecules, solid-state NMR (ssNMR) can offer valuable insights into the intermolecular interactions present in the crystalline or amorphous solid state. For fluorinated aromatic compounds like this compound, noncovalent interactions such as π-π stacking and C-H···F hydrogen bonds are significant in dictating the crystal packing. nih.gov

Solid-state ¹⁹F and ¹³C NMR experiments can be particularly informative. nih.gov By analyzing chemical shift anisotropy (CSA) and through-space dipolar couplings, ssNMR can measure internuclear distances and determine the geometry of these weak interactions. Techniques like ¹H-¹⁹F cross-polarization magic-angle spinning (CP-MAS) can be used to probe the proximity of protons and fluorine atoms, providing direct evidence for C-H···F hydrogen bonds. nih.gov Such studies are crucial for understanding the material's bulk properties and for the rational design of crystalline materials with desired characteristics.

Mass Spectrometry for Molecular Identification and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. It is a cornerstone for both the qualitative confirmation and quantitative analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. tcichemicals.com In this technique, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum provides two key pieces of information:

Molecular Ion Peak (M⁺•): A peak corresponding to the intact molecule's mass (156.02 g/mol for C₈H₃F₃) confirms the molecular weight.

Fragmentation Pattern: The high energy of electron ionization causes the molecule to break apart into characteristic fragment ions. This fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries for positive identification. Expected fragments for this compound would include the loss of the ethynyl group or fluorine atoms.

GC-MS is highly sensitive and is widely used for purity assessment and the detection of trace-level contaminants. ca.govnih.gov

For analyses in complex matrices or when dealing with reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method. shimadzu.com LC separates compounds in the liquid phase, making it suitable for a broader range of compounds, including those that are not volatile enough for GC.

When coupled with High-Resolution Mass Spectrometry (HRMS) analyzers like Orbitrap or Time-of-Flight (TOF), LC-MS provides extremely accurate mass measurements (typically with an error of <5 ppm). nih.govijpsm.com This high accuracy allows for the unambiguous determination of the elemental formula of the compound (C₈H₃F₃), distinguishing it from other potential isobaric (same nominal mass) species. Softer ionization techniques, such as electrospray ionization (ESI), are typically used, which often result in a prominent protonated molecule [M+H]⁺ or other adducts, with minimal fragmentation. This preserves the molecular weight information, which is then confirmed with high precision by the HRMS detector.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) represents the pinnacle of mass spectrometry in terms of mass resolution and accuracy. pnnl.govnih.gov This technique traps ions in a strong magnetic field, where their cyclotron frequency is measured. yale.edu This frequency is inversely proportional to the ion's m/z ratio, and because frequency can be measured with exceptional precision, FT-ICR-MS can achieve mass resolutions exceeding 1,000,000 and mass accuracies in the parts-per-billion (ppb) range. nih.govyoutube.com

For this compound, FT-ICR-MS provides the highest possible confidence in molecular formula assignment. yale.edu Its unparalleled resolving power can separate ions with extremely close masses, which is invaluable when analyzing the compound in highly complex mixtures, such as environmental or biological samples. The non-destructive nature of ion detection in FT-ICR-MS also allows for tandem mass spectrometry (MS/MS) experiments to be performed for further structural elucidation. yale.edu

The following table summarizes the primary applications of different mass spectrometry techniques for the analysis of this compound.

| Technique | Ionization Method | Key Strengths | Primary Application |

| GC-MS | Electron Ionization (EI) | High sensitivity, reproducible fragmentation, good for volatile compounds. | Purity analysis, identification in simple mixtures, trace contaminant detection. |

| LC-HRMS | Electrospray Ionization (ESI) | High mass accuracy, suitable for complex matrices, soft ionization. | Reaction monitoring, metabolite studies, accurate mass confirmation. |

| FT-ICR-MS | ESI, MALDI | Ultra-high resolution and mass accuracy, non-destructive detection. | Unambiguous formula determination, analysis of extremely complex mixtures. |

Disclaimer: This is an interactive data table. The choice of technique depends on the specific analytical goal.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is a primary technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about bond lengths, bond angles, and intermolecular interactions that dictate the material's properties.

No single-crystal X-ray diffraction data for this compound is present in the accessible scientific literature or crystallographic databases. Such a study would be required to definitively determine its molecular geometry, including the precise bond lengths and angles of the trifluorophenyl and ethynyl groups. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as C-H···F hydrogen bonds or π-π stacking, which influence the solid-state architecture. For related compounds, such as 1,3,5-tris(iodoethynyl)-2,4,6-trifluorobenzene, single-crystal X-ray diffraction has been successfully used to elucidate complex halogen-bonded frameworks. iucr.org

There are no published X-ray Powder Diffraction (XRPD) patterns for this compound. XRPD is a crucial technique for identifying crystalline phases and assessing the purity of a bulk sample. A reference XRPD pattern would serve as a fingerprint for the identification of this compound in solid-state mixtures.

Vibrational Spectroscopy for Molecular Dynamics and Interactions

Vibrational spectroscopy techniques, including Raman and Infrared (IR) spectroscopy, probe the vibrational modes of a molecule. These modes are sensitive to the molecule's structure, symmetry, and the strength of its chemical bonds.

No experimental Raman spectrum for this compound has been found in the reviewed literature. A Raman spectrum would provide valuable information on the vibrations of the carbon-carbon triple bond (C≡C) of the ethynyl group and the vibrations of the trifluorinated benzene (B151609) ring. These spectral features are particularly useful for understanding the molecule's symmetry and electronic structure.

An experimental Infrared (IR) spectrum for this compound is not available in public spectral databases. An IR spectrum would show characteristic absorption bands corresponding to specific vibrational modes. Key expected signals would include the terminal ≡C-H stretch, the C≡C stretch, and various C-F and C-H bending and stretching modes of the aromatic ring. For comparison, an ATR-IR spectrum is available for the related compound 1-Ethynyl-3,5-bis(trifluoromethyl)benzene. nih.gov

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron Spectroscopy (PES) is a powerful technique used to measure the binding energies of electrons, providing direct insight into the electronic structure of a molecule. By irradiating a sample with high-energy photons, electrons are ejected, and their kinetic energies are measured, which allows for the determination of orbital energies.

No photoelectron spectroscopy data (XPS or UPS) for this compound could be located in the scientific literature. An analysis using PES would quantify the energies of the core and valence electrons. This would allow for an experimental assessment of the electron-withdrawing effects of the three fluorine atoms on the phenyl ring and the ethynyl group, providing a detailed picture of the molecule's electronic environment. Studies on other fluorinated molecules have shown that fluorine substitution significantly impacts the electronic structure and can be effectively characterized by this technique. beilstein-journals.org

Applications in Advanced Materials Science

Liquid Crystal Research

Fluorinated compounds are of significant interest in the field of liquid crystal (LC) research. The introduction of fluorine atoms into a liquid crystal's molecular structure can subtly modify key properties such as melting point, mesophase morphology, and dielectric anisotropy. beilstein-journals.org The unique combination of a trifluorinated core and a linear ethynyl (B1212043) group in 5-Ethynyl-1,2,3-trifluorobenzene makes it a strategic component for designing next-generation LC materials.

The term "mesomorphic behavior" refers to the formation of liquid crystal phases (mesophases), which exist in a state between a conventional liquid and a solid crystal. The stability and temperature range of these phases are critical for LC applications. The inclusion of fluorine atoms can have a profound impact on this behavior.

Lateral fluorine substitution, as in this compound, can disrupt molecular packing in a way that lowers the melting point without significantly diminishing the clearing point (the temperature at which the LC phase transitions to an isotropic liquid). This broadens the temperature range over which the desired mesophase, such as the nematic phase, is stable. mdpi.comresearchgate.net The polarity induced by the C-F bonds can also influence intermolecular interactions, which are crucial for the formation and stability of specific mesophases. nih.govfrontiersin.org Research has shown that the strategic placement of fluorine can induce nematic phases in compounds that would otherwise be non-mesomorphic. mdpi.com

Table 1: Influence of Fluorine Substitution on Mesomorphic Properties

| Property | General Effect of Fluorination | Rationale |

|---|---|---|

| Melting Point | Often Lowered | Disrupts crystal packing, reducing energy needed to enter the liquid or LC phase. |

| Mesophase Range | Often Widened | Stabilizes the liquid crystal phase over a broader temperature range. |

| Phase Type | Can Induce or Alter Phases | Modifies intermolecular forces (dipole moments, polarizability), favoring specific molecular arrangements (e.g., nematic, smectic). beilstein-journals.orgnih.gov |

| Viscosity | Generally Lowered | The low polarizability of the C-F bond can reduce intermolecular interactions, leading to lower viscosity. beilstein-journals.org |

Birefringence (Δn) is a crucial optical property of liquid crystals, representing the difference between the refractive indices for light polarized parallel and perpendicular to the long axis of the LC molecules. ijirset.com High birefringence is essential for applications in optical phase modulators and other devices, particularly in the infrared spectrum. mdpi.comresearchgate.net

The design of high-birefringence liquid crystals relies on creating molecules with a large anisotropy of electron polarizability. mdpi.comresearchgate.net This is typically achieved with molecules that have a rigid core composed of aromatic rings and a long, conjugated π-electron system. mdpi.comnih.gov this compound is an ideal building block for this purpose for two key reasons:

Aromatic Core: The trifluorobenzene ring provides a rigid core component.

Ethynyl Group: The carbon-carbon triple bond (ethynyl group) extends the π-electron conjugation along the molecular axis, which is one of the most effective strategies for increasing birefringence. mdpi.comresearchgate.net

Construction of Complex Carbon Frameworks

The ethynyl group of this compound serves as a highly versatile chemical handle for building larger, more complex molecules through carbon-carbon bond-forming reactions. This has made it a key component in the synthesis of unique, carbon-rich structures.

[2.2]Paracyclophanes are strained molecules with two benzene (B151609) rings held in close proximity, leading to unique electronic and structural properties. Functionalizing these structures is a key area of research in materials science. The Sonogashira cross-coupling reaction is a powerful and widely used method for forming C(sp)–C(sp²) bonds, specifically for coupling terminal alkynes with aryl halides. rsc.orgorganic-chemistry.org

In this context, this compound can be coupled with bromo-substituted [2.2]paracyclophanes using a palladium catalyst and a copper(I) cocatalyst. nih.govresearchgate.net This reaction allows for the direct attachment of the ethynyl-trifluorophenyl moiety to the paracyclophane scaffold. The resulting ethynyl[2.2]paracyclophanes are valuable as advanced building blocks for creating even more complex molecular architectures and functional materials. nih.govresearchgate.net

Table 2: Key Components of Sonogashira Coupling for Ethynyl[2.2]paracyclophane Synthesis

| Component | Role | Example |

|---|---|---|

| Terminal Alkyne | Provides the C(sp) carbon | This compound |

| Aryl Halide | Provides the C(sp²) carbon | Bromo[2.2]paracyclophane |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Cocatalyst | Activates the alkyne | Copper(I) iodide (CuI) |

| Amine Base | Neutralizes HX byproduct | Triethylamine (NEt₃), Diisopropylamine (DIPA) |

The same coupling chemistry that enables the synthesis of paracyclophane derivatives also provides a pathway to larger, extended aromatic and π-conjugated systems. These materials are of great interest for their potential applications in molecular electronics and organic semiconductors. rsc.org

By reacting this compound with aryl halides that contain multiple halogen atoms (e.g., dibromobenzene, tribromobenzene) or other polycyclic aromatic halides, chemists can construct linear, branched, or star-shaped molecules. rsc.orgnih.gov The Sonogashira and other alkyne coupling reactions, such as Glaser coupling, allow for the systematic extension of π-conjugated systems in one or more directions. rsc.orgnih.gov This modular approach, using building blocks like this compound, is a cornerstone of modern materials synthesis, enabling the creation of novel organic functional materials with precisely engineered electronic and optical properties. rsc.org

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Synthetic Building Block in Drug Discovery

5-Ethynyl-1,2,3-trifluorobenzene is a valuable synthetic building block in the development of new pharmaceuticals. nih.gov Its utility stems from the presence of two key functional components: the trifluorinated benzene (B151609) ring and the terminal alkyne (ethynyl group). The trifluorobenzene moiety serves as a bioisostere for other aromatic systems and introduces the advantageous properties of fluorine, while the ethynyl (B1212043) group provides a reactive handle for a variety of chemical transformations.

Chemical building blocks are fundamental components used to construct the molecular frameworks of more complex compounds. fluorochem.co.uk The selection of these blocks is critical as it influences the efficiency of the synthetic route and the final properties of the synthesized molecule. fluorochem.co.uk The this compound scaffold is particularly useful for creating libraries of novel compounds that can be screened for biological activity, accelerating the early phases of drug discovery. nih.govmdpi.com The dual functionality of this compound allows for its incorporation into diverse molecular architectures, making it a versatile tool for medicinal chemists aiming to fine-tune the characteristics of lead compounds.

Impact of Fluorination on Biological Activity and Pharmacokinetic Properties

Enhanced Metabolic Stability

A primary advantage of fluorination is the enhancement of metabolic stability. pharmacyjournal.org The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 family responsible for oxidative metabolism. acs.orgnih.gov By replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, chemists can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability. nih.govnih.gov This strategy can prolong the therapeutic effect of a drug, potentially allowing for less frequent dosing. pharmacyjournal.org The introduction of fluorine can also shield adjacent positions from metabolic attack through steric and electronic effects. pharmacyjournal.org

Altered Binding Affinity to Biological Targets, including Enzymes

The incorporation of fluorine can significantly alter a molecule's binding affinity for its biological target. tandfonline.com Fluorine is the most electronegative element, and its presence can create strong local dipoles and modify the electronic distribution of the entire molecule. acs.org These changes can lead to more favorable electrostatic or hydrogen-bonding interactions within the target's binding pocket. benthamscience.comresearchgate.net For instance, the fluorine atom can act as a hydrogen bond acceptor, forming crucial interactions that lock the drug into its active conformation. Furthermore, the substitution of hydrogen with fluorine can induce conformational changes in the molecule that favor a geometry better suited for receptor engagement. acs.org This modulation of binding affinity is a critical tool for improving a drug's potency and selectivity. researchgate.net

Increased Lipophilicity and its Influence on Drug Transport

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical physical property that influences a drug's ability to cross biological membranes and reach its site of action. researchgate.net The substitution of a hydrogen atom with fluorine generally increases a molecule's lipophilicity. researchgate.netnih.gov This enhanced lipophilicity can improve absorption and membrane permeability, facilitating the transport of the drug to its intended target. nih.govmdpi.com However, the effect of fluorination on lipophilicity is context-dependent; while aromatic fluorination typically increases lipophilicity, strategic fluorination of aliphatic chains can sometimes decrease it. researchgate.netnih.gov Medicinal chemists utilize the trifluorobenzene moiety to carefully balance a compound's lipophilicity, optimizing it for both effective membrane transport and sufficient aqueous solubility. tandfonline.com

Table 1: Influence of Fluorination on Physicochemical and Pharmacokinetic Properties| Property | Effect of Fluorination | Consequence in Drug Design |

|---|---|---|

| Metabolic Stability | The C-F bond is stronger than the C-H bond, resisting enzymatic cleavage. acs.orgnih.gov | Increased drug half-life and bioavailability. pharmacyjournal.org |

| Binding Affinity | Alters molecular electronics and conformation, potentially creating new favorable interactions with the target. tandfonline.combenthamscience.com | Enhanced potency and selectivity of the drug. researchgate.net |

| Lipophilicity (logP) | Generally increases lipophilicity, especially in aromatic systems. nih.gov | Improved membrane permeability and drug transport. nih.govmdpi.com |

| Acidity/Basicity (pKa) | Strong electron-withdrawing effect can lower the pKa of nearby acidic protons or the basicity of nearby amines. acs.org | Modulation of ionization state, affecting solubility and cell penetration. researchgate.net |

Synthesis of Bioactive Derivatives and Analogs

The ethynyl group of this compound is a versatile functional group for synthesizing a wide array of derivatives. mdpi.com Its reactivity in cycloaddition reactions is particularly valuable for constructing complex heterocyclic structures, which are common scaffolds in many biologically active compounds. mdpi.com

Incorporation into Heterocyclic Scaffolds (e.g., Triazoles, Oxadiazoles)

Similarly, the ethynyl group can be used to construct other important heterocyclic systems like oxadiazoles. 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are prevalent in medicinal chemistry and are known to exhibit a range of biological activities. nih.govresearchgate.net Synthetic routes to these scaffolds can involve the conversion of the alkyne to an intermediate that then undergoes cyclization with an appropriate reagent. For example, an alkyne can be converted into a key intermediate which is then reacted with amidoximes or hydrazides to form the respective oxadiazole ring. nih.govnih.gov The incorporation of the this compound moiety into these heterocyclic cores allows for the creation of novel bioactive derivatives that combine the beneficial properties of both the fluorinated ring and the heterocyclic scaffold.

Table 2: Heterocyclic Scaffolds from Ethynyl Precursors| Heterocycle | General Synthetic Reaction | Role of this compound |

|---|---|---|

| 1,2,3-Triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an organic azide (B81097) (R-N₃). rgmcet.edu.in | Provides the terminal alkyne component for the [3+2] cycloaddition reaction. organic-chemistry.org |

| 1,2,4-Oxadiazole | Multi-step synthesis often involving reaction of a carboxylic acid derivative (derived from the alkyne) with an amidoxime. nih.gov | Serves as the precursor for one of the key reagents in the cyclization process. |

| 1,3,4-Oxadiazole | Cyclodehydration reaction between a carboxylic acid hydrazide and a carboxylic acid (both can be derived from the alkyne). nih.gov | Acts as the starting material to generate the necessary components for ring formation. |

Based on a comprehensive review of the available research, there is currently insufficient information to generate an article on the applications of This compound within the specific contexts requested:

Development of Compounds with Specific Pharmacological Profiles (e.g., SARS-CoV-2 Protease Inhibitors)

Exploration of Potential Antibacterial Activity

Design and Evaluation of Ligands for Biological Receptors (e.g., Galectins)

The search for detailed research findings pertaining to the use of the this compound scaffold in these precise areas of medicinal chemistry did not yield relevant results.

Notably, related research on ligands for galectin-3 has prominently featured the isomeric compound containing a 3,4,5-trifluorophenyl moiety, which has been shown to impart high binding affinity. However, per the strict adherence to the requested subject compound, this information falls outside the scope of the present article.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the provided outline for "this compound."

Future Research Directions and Emerging Opportunities

Development of Novel and More Sustainable Synthetic Routes

The synthesis of aryl-alkynyl compounds is often accomplished via Sonogashira coupling; however, this method can be inefficient for fluorinated aryls nih.govacs.org. Future research will likely focus on creating more efficient, sustainable, and cost-effective synthetic pathways to 5-Ethynyl-1,2,3-trifluorobenzene and its analogues.

Key objectives in this area include:

Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents is a central tenet of green chemistry nih.govresearchgate.netyork.ac.uk. Research should target the replacement of traditional, often toxic, solvents like toluene with more benign alternatives such as water or biodegradable solvents nih.gov.

Catalyst Innovation: The development of novel catalyst systems is crucial. While palladium is a common catalyst in cross-coupling reactions, its cost and potential for contamination drive the need for alternatives digitellinc.com. Exploring iron-catalyzed Sonogashira couplings, for instance, presents a more abundant and environmentally friendly option digitellinc.com.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. This involves moving away from reagents that are not atom-economic dovepress.com.

Flow Chemistry: Continuous flow chemistry offers a promising avenue for the automated and safer synthesis of fluorinated compounds. This technology can lead to more intelligent, automated, and flexible chemical production thieme-connect.com.

| Sustainability Goal | Research Approach | Potential Benefits |

| Reduce Hazardous Waste | Use of green solvents (e.g., water), solvent-less reactions | Lower environmental impact, improved safety |

| Cost-Effectiveness | Development of non-palladium catalysts (e.g., iron-based) | Reduced production costs, increased accessibility |

| Maximize Efficiency | Improving atom economy, exploring flow chemistry | Less waste, higher yields, safer processes |

| Energy Savings | Microwave- or ultrasound-assisted reactions | Faster reaction times, lower energy consumption |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is fundamental for optimizing existing protocols and discovering new reactions. The Sonogashira coupling, a key reaction for forming the C-C bond between the trifluorobenzene ring and the ethynyl (B1212043) group, involves intricate palladium and copper catalytic cycles wikipedia.orglibretexts.org.

Future mechanistic studies should focus on:

Investigating Reaction Intermediates: Isolating and characterizing the transient species in catalytic cycles can provide critical insights. Understanding the oxidative addition, transmetalation, and reductive elimination steps in detail is essential libretexts.org.

Uncovering Side Reactions: For fluorinated aryls, Sonogashira couplings can be problematic, leading to byproducts nih.govacs.org. Mechanistic studies can elucidate the pathways leading to these undesired products, enabling the development of strategies to suppress them.

Computational Analysis: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation barriers, and understand the electronic effects of the trifluoro-substituents on the reaction mechanism digitellinc.com.

Advanced Computational Modeling for Predictive Design

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby accelerating the design of new materials and functional compounds. For this compound and its derivatives, computational modeling can guide synthetic efforts and screen for promising applications.

Emerging opportunities in this domain include:

Predicting Molecular Properties: DFT and other quantum chemical calculations can predict key properties such as electronic structure, molecular orbital energies, and reactivity researchgate.netresearchgate.nethhu.de. This information is vital for designing molecules with specific electronic or optical properties.

Simulating Material Performance: For applications in materials science, computational models can simulate the bulk properties of polymers or liquid crystals derived from this compound. This can help in designing materials with desired characteristics before undertaking laborious synthesis frontiersin.org.

High-Throughput Virtual Screening: Computational methods enable the rapid screening of large virtual libraries of derivatives to identify candidates with targeted properties for applications in medicine or materials science mdpi.com.

| Computational Technique | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reaction Mechanism, Molecular Design | Activation energies, electronic structure, acidity digitellinc.comresearchgate.net |

| Molecular Dynamics (MD) | Materials Science | Polymer conformation, liquid crystal phase behavior mdpi.com |

| High-Throughput Virtual Screening | Drug Discovery, Materials Design | Binding affinities, electronic properties mdpi.com |

Exploration of New Application Domains in Chemistry and Material Science

The unique combination of a fluorinated aromatic ring and a versatile ethynyl group makes this compound a promising scaffold for a variety of advanced materials.

Future research should explore its potential in:

Fluorinated Liquid Crystals: Fluorine substitution is known to have a remarkable influence on the properties of liquid crystals, affecting melting points, mesophase morphology, and dielectric anisotropy researchgate.netbohrium.comrsc.org. Incorporating the 1,2,3-trifluorobenzene moiety into liquid crystal structures could lead to materials with novel electro-optical properties for display technologies dur.ac.uk.

Organic Electronics: The ethynyl group is a common building block for conjugated polymers used in organic electronics nih.govmdpi.comsemanticscholar.org. Polymers derived from this compound could exhibit interesting electronic properties due to the electron-withdrawing nature of the fluorine atoms, making them candidates for semiconductors or other electronic components.

Porous Polymers: Aryleneethynylene units are used to construct microporous polymers with high thermal stability and surface areas semanticscholar.org. These materials have potential applications in gas storage, separation, and catalysis.

Bioactive Molecules: The introduction of fluorine can significantly alter the biological activity of a molecule hokudai.ac.jp. The trifluorophenylacetylene core could be a valuable pharmacophore in the design of new pharmaceuticals and agrochemicals.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of AI and ML with research on this compound can create significant opportunities:

Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict the properties of novel derivatives, significantly speeding up the discovery process precedenceresearch.comrsc.orgresearchgate.net.

Automated Synthesis: AI can be used to optimize reaction conditions and even control robotic platforms for automated synthesis, allowing for high-throughput experimentation and rapid discovery of optimal synthetic routes thieme-connect.compharmafeatures.commdpi.com.

De Novo Molecular Design: Generative AI models can design new molecules with desired properties from scratch mdpi.comrsc.orgnih.gov. This approach could be used to explore the vast chemical space around the this compound scaffold to identify novel candidates for specific applications.

Accelerating Innovation: By combining AI-driven design with automated synthesis, researchers can create closed-loop systems that autonomously design, synthesize, and test new molecules, dramatically accelerating the pace of discovery in materials science and drug development utoronto.ca.

| AI/ML Application | Impact on Research | Example |

| Property Prediction | Faster screening of candidate molecules | Predicting the electronic bandgap of a polymer derivative researchgate.net |

| Synthesis Optimization | Reduced time and resources for developing synthetic routes | AI-guided optimization of Sonogashira coupling conditions chemrxiv.orgdrugtargetreview.com |

| De Novo Design | Discovery of novel molecular structures | Generating new liquid crystal designs with targeted properties nih.gov |

| Automated Discovery | Autonomous experimentation and data analysis | A "self-driving lab" for discovering new materials utoronto.ca |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural characterization of 5-Ethynyl-1,2,3-trifluorobenzene, and how should experimental parameters be optimized?

- Methodological Answer :

- 19F NMR spectroscopy is critical due to the compound's fluorine substituents. Use a benchtop NMR spectrometer (e.g., 60–80 MHz) with a 19F probe and 1H decoupling to simplify coupling patterns .

- Key Parameters :

- Decoupling Power : Apply 1H decoupling to eliminate splitting caused by H-F coupling (e.g., Spinsolve 80 MHz systems achieve this in a single scan) .

- Shimming : Optimize magnet homogeneity using rare-earth permanent magnets and traditional shimming techniques for high-resolution spectra .

- Complementary Techniques : Pair with 1H NMR and GC-MS to confirm purity and identity.

Q. How can researchers differentiate positional isomers of ethynyl-substituted trifluorobenzenes using NMR spectroscopy?

- Methodological Answer :

- Compare 19F chemical shifts and coupling patterns. For example:

- In bromo-substituted analogs (e.g., 5-bromo-1,2,3-trifluorobenzene vs. 1-bromo-2,4,5-trifluorobenzene), symmetry reduces splitting in the former, while asymmetry in the latter creates distinct multiplet structures .

- For ethynyl derivatives, computational modeling (e.g., DFT) predicts electronic effects on 19F shifts. Validate experimentally by synthesizing isomers and analyzing splitting patterns.

Advanced Research Questions

Q. What strategies resolve overlapping 19F signals in complex mixtures containing this compound derivatives?

- Methodological Answer :

- 2D NMR Techniques : Use heteronuclear correlation (HETCOR) to map F-F or F-H couplings.

- Arrayed Experiments : Monitor sequential spectra during reactions to track dynamic changes (e.g., transesterification of triglycerides) .

- Decoupling Protocols : Implement simultaneous 1H and 19F decoupling to simplify crowded spectra (e.g., Magritek’s Spinsolve system) .

Q. How can in-situ NMR spectroscopy be designed to track intermediate formation in reactions involving this compound?

- Methodological Answer :

- Real-Time Monitoring : Use benchtop NMR to acquire sequential 19F spectra during reactions. For example:

- Set intervals (e.g., every 5 minutes) to capture kinetic data.

- Analyze peak integration to quantify intermediates (e.g., loss of ethynyl group signals or emergence of new fluorinated products) .

- Data Interpretation : Compare spectra at different stages to identify transient species (e.g., via visual overlay or principal component analysis).

Q. How do computational methods complement experimental data in predicting the reactivity of fluorinated ethynyl aromatics?

- Methodological Answer :

- DFT Calculations : Model electronic effects of the ethynyl group on aromatic rings (e.g., electron-withdrawing effects altering 19F shifts by 5–10 ppm compared to bromo analogs).

- Validation Steps :

- Cross-reference computed 19F shifts with experimental data.

- Use isotopic labeling (e.g., 13C-ethynyl) to confirm coupling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。